5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of tert-butyl compounds involves various chemical reactions, including acid-catalyzed tert-butylation, substitution reactions, and condensation reactions. For instance, paper describes the selective synthesis of 1-tert-butyl-4-nitro-1,2,3-triazole using tert-butanol and concentrated sulfuric acid. Paper details the acquisition of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate through two substitution reactions. Similarly, paper discusses the synthesis of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione from N-tert-butyl-2-aroyl thiosemicarbazide.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds is often confirmed using various spectroscopic methods such as FTIR, NMR, and MS, as well as X-ray diffraction. Paper compares the DFT calculated value with the X-ray diffraction value, showing that the optimized molecular structure agrees with the experimental single crystal structure. Paper also uses computational methods to optimize the molecular structure and investigate the vibrational frequencies of a tert-butyl benzoxazole derivative.
Chemical Reactions Analysis
Tert-butyl compounds can undergo a range of chemical reactions, including de-tert-butylation, alkylation, and reduction. Paper describes the de-tert-butylation of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione into 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Paper details the synthesis and reduction of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides, showing the versatility of tert-butyl compounds in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group, which can impart steric bulk and affect the compound's reactivity and stability. The papers discuss various properties such as crystal structure, vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals. For example, paper investigates the physicochemical features of a tert-butyl benzoxazole derivative, including its HOMO and LUMO analysis and NBO analysis, which are important for understanding the compound's reactivity and stability. Paper examines the antitumor activity of a tert-butyl thiazolamine derivative, highlighting the potential biological applications of these compounds.
Safety and Hazards
properties
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)7-4-5-9-8(6-7)10(11(14)15)13-16-9/h7H,4-6H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAICHDLMXOAJLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388061 |
Source
|
Record name | 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789816 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
CAS RN |
832684-43-2 |
Source
|
Record name | 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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